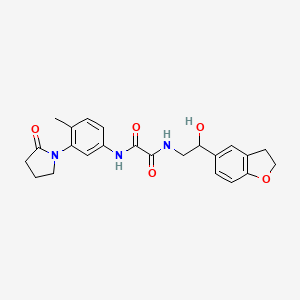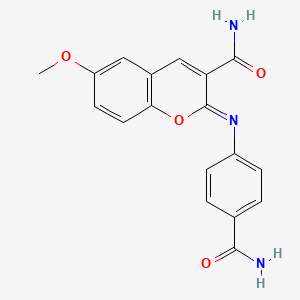![molecular formula C20H23FN6O2 B2529296 3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-50-9](/img/structure/B2529296.png)
3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione" is a complex molecule that appears to be related to the triazine class of compounds. Triazines are a group of nitrogen-containing heterocycles that have found applications in various fields, including medicine and agriculture. The presence of fluorine and additional substituents on the triazine ring can significantly alter the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of triazine derivatives often involves the condensation of various amines and other precursors. For instance, a new triazinane derivative was synthesized through a condensation reaction involving pentylamine, 2-fluoroaniline, and formaldehyde in a basic solution, yielding a compound with similar structural features . Additionally, the synthesis of fluorine/phosphorus-substituted triazines has been achieved via Wittig's reaction, followed by various reactions with alkylating or oxidizing agents to obtain a range of derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazine derivatives is often characterized by spectroscopic methods such as FT-IR, UV-Vis, and NMR . The crystal structure of related compounds has been determined by X-ray single crystal diffraction, revealing important details such as bond lengths and angles that contribute to the understanding of their chemical behavior . These techniques would be essential in analyzing the molecular structure of "this compound."
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions, including alkylation, oxidation, and cycloaddition. For example, the behavior of a fluorine-substituted triazine towards alkylating and oxidizing agents has been studied, leading to the formation of several derivatives . Additionally, the reaction of phenyl isocyanate and phenyl isothiocyanate with partially cyclic diaza compounds has been used to synthesize annulated triazine diones and dithiones . These reactions could be relevant to the chemical reactivity of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The introduction of fluorine atoms and alkyl groups can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of fluorophenyl-triazines has been linked to the presence of the fluorophenyl group, indicating that specific substituents on the triazine ring are crucial for biological activity . The compound "this compound" would likely exhibit unique properties due to its specific substituents, which could be explored through comparative studies with related compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research has been conducted on compounds structurally related to 3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, focusing on their synthesis and potential antitumor activities. For instance, novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized, with studies examining their antitumor activities. These compounds were derived from the heating of 7,8-diamino-1,3-dimethylxanthine, showcasing a methodology that could be applicable to the synthesis of the queried compound (Ueda et al., 1987).
Crystal Structures and Nonlinear Optics
The crystal structures and packing of related triazine derivatives have been explored, particularly for their applications in nonlinear optics (NLO). Studies have detailed the structural characterization of 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and its derivatives, highlighting the influence of molecular structure on NLO properties. These findings could indicate the potential utility of the requested compound in materials science, especially in the development of NLO materials (Boese et al., 2002).
Antidepressant Agents
Another area of interest involves the synthesis and biological evaluation of fluorophenyl derivatives for potential antidepressant applications. Studies on 2-fluoro and 3-trifluoromethylphenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown promising results as potential antidepressants, with certain compounds exhibiting significant activity in preclinical models. This research underscores the therapeutic potential of fluorophenyl derivatives in treating mood disorders (Zagórska et al., 2016).
Molluscicidal Agents
Compounds with fluorophenyl groups have also been explored for their molluscicidal properties against snails responsible for bilharziasis diseases. The synthesis and screening of fluorine/phosphorus substituted triazine derivatives have demonstrated their potential as effective agents in combating snails that spread bilharziasis, highlighting an important application in public health and pest control (Al-Romaizan et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2/c1-4-5-6-11-27-19-22-17-16(18(28)25(3)20(29)24(17)2)26(19)12-15(23-27)13-7-9-14(21)10-8-13/h7-10H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBNSHALDMEGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)
![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)


![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)
![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)
![Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2529225.png)
![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)


![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)
![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)